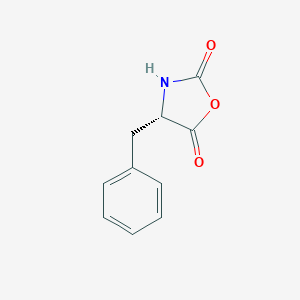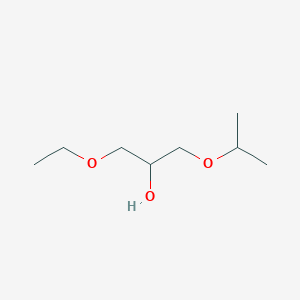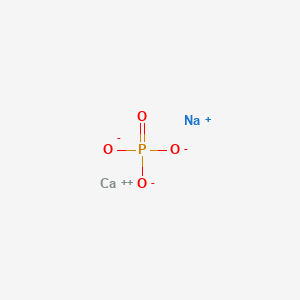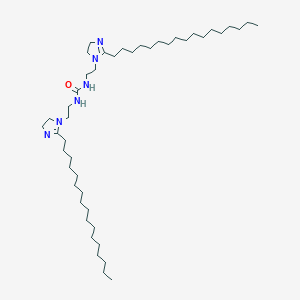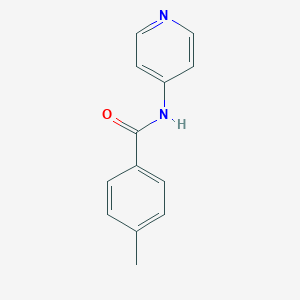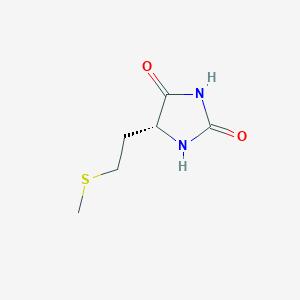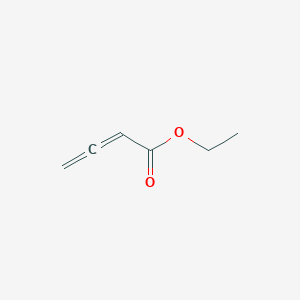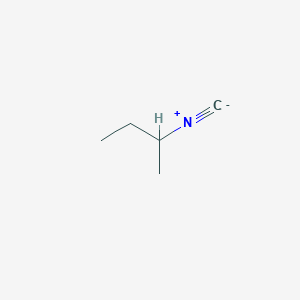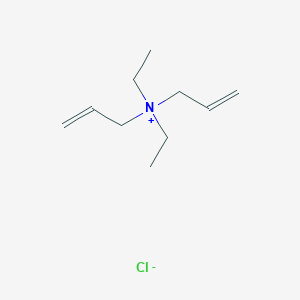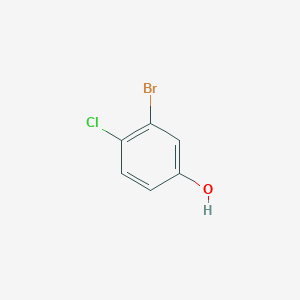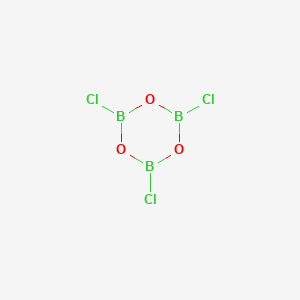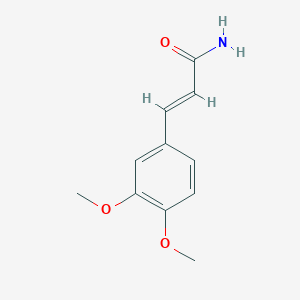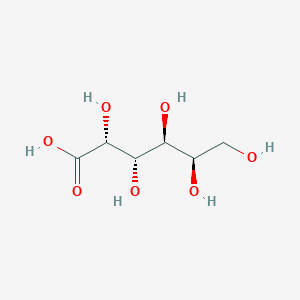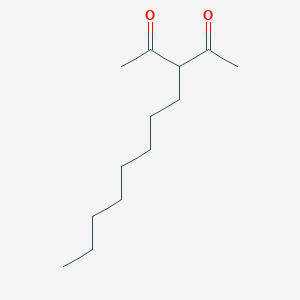
3-Octylpentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Octylpentane-2,4-dione (OPD) is a chemical compound that has been widely used in scientific research due to its ability to form colored complexes with metal ions. This property has made OPD a popular reagent in the field of analytical chemistry, particularly in the detection and quantification of metal ions in biological samples.
作用機序
The mechanism of action of 3-Octylpentane-2,4-dione involves the formation of a colored complex with metal ions. The reaction between 3-Octylpentane-2,4-dione and metal ions occurs through the carbonyl and enol groups in the molecule. The complex formation is influenced by factors such as pH, temperature, and the concentration of metal ions and 3-Octylpentane-2,4-dione.
生化学的および生理学的効果
3-Octylpentane-2,4-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antioxidant properties and can scavenge free radicals. 3-Octylpentane-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
3-Octylpentane-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-Octylpentane-2,4-dione forms stable complexes with metal ions, which can be easily detected and quantified. However, 3-Octylpentane-2,4-dione has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. 3-Octylpentane-2,4-dione also has a low molar absorptivity, which can limit its sensitivity in detecting metal ions at low concentrations.
将来の方向性
There are several future directions for the use of 3-Octylpentane-2,4-dione in scientific research. One area of interest is the development of new 3-Octylpentane-2,4-dione derivatives with improved solubility and sensitivity. Another area of interest is the use of 3-Octylpentane-2,4-dione in the detection and quantification of metal ions in biological samples, such as blood and urine. 3-Octylpentane-2,4-dione can also be used in the development of new drugs that target metal ions in the body. Finally, 3-Octylpentane-2,4-dione can be used in the development of new materials for environmental remediation, such as the removal of heavy metals from contaminated water.
Conclusion
In conclusion, 3-Octylpentane-2,4-dione is a chemical compound that has found widespread use in scientific research as a chelating agent for metal ions. Its ability to form stable complexes with metal ions has made it a valuable tool in a range of applications, from environmental monitoring to clinical diagnostics. While there is still much to learn about the biochemical and physiological effects of 3-Octylpentane-2,4-dione, its potential for future research is promising.
合成法
3-Octylpentane-2,4-dione can be synthesized by the reaction of 3-octanone with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 3-Octylpentane-2,4-dione in high yield. The chemical structure of 3-Octylpentane-2,4-dione is shown below:
科学的研究の応用
3-Octylpentane-2,4-dione has been extensively used in scientific research as a chelating agent for metal ions. It forms stable complexes with a range of metal ions, including copper, iron, nickel, and zinc. These complexes have different colors, which can be used to identify and quantify the metal ions. 3-Octylpentane-2,4-dione has been used in a variety of applications, including environmental monitoring, food analysis, and clinical diagnostics.
特性
CAS番号 |
13195-73-8 |
|---|---|
製品名 |
3-Octylpentane-2,4-dione |
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
3-octylpentane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-13(11(2)14)12(3)15/h13H,4-10H2,1-3H3 |
InChIキー |
KOMWCCYRQJBJDF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(=O)C)C(=O)C |
正規SMILES |
CCCCCCCCC(C(=O)C)C(=O)C |
その他のCAS番号 |
13195-73-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



